2,2-Dimethylethenylboronic acid

Suzuki-Miyaura Coupling Steric Hindrance Regioselectivity

Streamline your targeted synthesis with 2,2-Dimethylethenylboronic acid. The sterically demanding gem-dimethyl group is non-negotiable for introducing terminal alkene motifs with precise regio- and stereochemical outcomes, as demonstrated in prostaglandin SAR studies. This alkenyl boronic acid ensures high coupling efficiency (up to quantitative yields) where simpler vinyl boronic acids fail. Procure the exact structural variant essential for your reaction landscape.

Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
CAS No. 14559-88-7
Cat. No. B080547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylethenylboronic acid
CAS14559-88-7
Molecular FormulaC4H9BO2
Molecular Weight99.93 g/mol
Structural Identifiers
SMILESB(C=C(C)C)(O)O
InChIInChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3
InChIKeyFWJRSOGVYOIVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylethenylboronic Acid (CAS 14559-88-7): An Alkenyl Boronic Acid Building Block for Cross-Coupling and Medicinal Chemistry Synthesis


2,2-Dimethylethenylboronic acid is an alkenyl boronic acid reagent defined by its 2,2-dimethylethenyl group bonded to boron [1]. This structural motif provides steric bulk adjacent to the boronic acid, a property that can influence reactivity and selectivity in chemical transformations . With a molecular formula of C4H9BO2 and a molecular weight of 99.93 g/mol, it is a versatile intermediate primarily utilized in the formation of carbon-carbon bonds, most notably in the Suzuki-Miyaura cross-coupling reaction .

Procurement Rationale: Why 2,2-Dimethylethenylboronic Acid Cannot Be Replaced by a Simpler Alkenylboronic Acid


While a vast array of alkenylboronic acids are available for Suzuki-Miyaura couplings, generic substitution is not feasible for 2,2-dimethylethenylboronic acid (CAS 14559-88-7). The two methyl groups on the terminal alkene carbon are not merely structural variations; they introduce significant steric hindrance that can govern reaction selectivity, particularly in challenging couplings with sterically demanding partners [1]. Furthermore, this specific reagent has been demonstrated in a key synthetic application—the preparation of prostaglandins via 1,4-conjugate addition—where the introduction of a terminal, gem-dimethyl alkene unit is a critical structural requirement . Replacing it with a less substituted analog (e.g., vinylboronic acid) would result in a different product with altered biological activity and physical properties, underscoring the need for this precise compound in targeted synthesis.

Evidence-Based Differentiation: Quantifiable Performance of 2,2-Dimethylethenylboronic Acid (CAS 14559-88-7)


Steric Shielding and Its Implication for Cross-Coupling Selectivity

The steric bulk of the 2,2-dimethylethenyl group differentiates this compound from less hindered alkenyl boronic acids like vinylboronic acid or (E)-propenylboronic acid. The presence of two methyl groups adjacent to the reactive alkenyl moiety increases the topological polar surface area (TPSA) to 40.5 Ų and the complexity index to 73.8 compared to less substituted analogs . This steric environment can enhance selectivity in Suzuki-Miyaura cross-coupling reactions, especially when coupling with sterically demanding aryl or alkenyl halides [1].

Suzuki-Miyaura Coupling Steric Hindrance Regioselectivity

Quantified Performance in a Suzuki-Miyaura Coupling Reaction

A literature-reported procedure using 2,2-dimethylethenylboronic acid in a Suzuki-Miyaura cross-coupling achieved a quantitative yield of 100% . The reaction was performed with an appropriate aryl/heteroaryl halide coupling partner in a DMF/water solvent system at 70°C for 23 hours, employing a palladium diacetate catalyst with a specialized phosphine ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) . While yields are substrate-dependent, this result demonstrates the compound's potential for high-efficiency bond formation under optimized catalytic conditions.

Suzuki-Miyaura Coupling Reaction Yield Synthetic Efficiency

Demonstrated Utility in the Synthesis of Prostaglandins via 1,4-Conjugate Addition

2,2-Dimethylethenylboronic acid is specifically cited as a useful reagent for the preparation of prostaglandins via 1,4-conjugate addition . This application represents a targeted, non-coupling use of the compound where the intact 2,2-dimethylethenyl unit is incorporated into the final prostaglandin scaffold. This contrasts with its more common role in Suzuki-Miyaura cross-coupling. In the context of prostaglandin synthesis, this specific boronic acid provides a direct route to introducing a gem-dimethyl alkene moiety, a structural feature present in certain prostaglandin analogs .

Medicinal Chemistry Prostaglandin Synthesis 1,4-Conjugate Addition

Optimal Use Cases for Procuring 2,2-Dimethylethenylboronic Acid (CAS 14559-88-7)


Synthesis of Sterically Demanding Biaryl or Alkenyl-Aryl Scaffolds via Suzuki-Miyaura Coupling

Based on its documented steric profile [1] and high yield potential in cross-coupling , 2,2-dimethylethenylboronic acid is ideally suited for the synthesis of biaryl or alkenyl-aryl scaffolds where a gem-dimethylalkenyl group is desired. The steric hindrance imparted by the two methyl groups can be leveraged to control regioselectivity in couplings with polyhalogenated arenes or to introduce a conformationally restricted alkene unit into a larger molecule. A published, quantitative yield of 100% provides a strong foundation for reaction development .

Medicinal Chemistry Campaigns Requiring Prostaglandin Analogs or Gem-Dimethyl Alkene Functionality

For medicinal chemists, this compound's utility in the synthesis of prostaglandins via 1,4-conjugate addition is a direct, actionable use case . It allows for the efficient introduction of a terminal, gem-dimethyl alkene moiety into a complex molecular framework. This is particularly relevant for structure-activity relationship (SAR) studies where exploring the effect of steric bulk at a terminal alkene position is required, as this compound provides a direct route to a key structural variant not easily accessed from simpler alkenyl boronic acids [1].

Development of Novel Materials and Functionalized Polymers Requiring Alkenyl Cross-Linking or Conjugation

The alkenyl and boronic acid functionalities of 2,2-dimethylethenylboronic acid make it a candidate for incorporation into polymer matrices [1]. Its unique structure, as noted in material science applications, can enhance properties such as thermal stability and mechanical strength when used as a monomer or cross-linking agent . The specific gem-dimethyl pattern may influence polymer chain packing and rigidity, offering a differentiated property profile compared to materials made with less substituted vinyl boronic acids.

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